molecular formula C11H12Cl2Si B3382701 [2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane CAS No. 351865-83-3

[2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane

Cat. No.: B3382701
CAS No.: 351865-83-3
M. Wt: 243.2 g/mol
InChI Key: LUVVEBDARCWRJP-UHFFFAOYSA-N
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Description

[2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane (CAS 351865-83-3) is an organosilicon compound with the molecular formula C₁₁H₁₂Cl₂Si and a molecular weight of 243.21 g/mol . It features a trimethylsilyl group linked via an ethynyl bridge to a 3,5-dichlorophenyl ring. This compound is a liquid at room temperature and is utilized in organic synthesis, particularly as a building block for cross-coupling reactions or as a precursor to aromatic heterocycles. Its structural features—chlorine substituents in the meta positions and the silyl-protected alkyne—impart unique electronic and steric properties, making it distinct from analogues with different substituents or substitution patterns .

Properties

IUPAC Name

2-(3,5-dichlorophenyl)ethynyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2Si/c1-14(2,3)5-4-9-6-10(12)8-11(13)7-9/h6-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVVEBDARCWRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane typically involves the reaction of 3,5-dichlorophenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

[2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane is an organosilicon compound with the molecular formula C11H12Cl2SiC_{11}H_{12}Cl_2Si and a molecular weight of 243.21 g/mol. It is used as a building block in chemistry for synthesizing more complex molecules. The compound's ability to undergo various reactions makes it valuable in developing new materials and catalysts.

Chemistry

This compound is a building block for synthesizing complex molecules. It can undergo substitution, oxidation, and coupling reactions. For example, the trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution, and the ethynyl group can be oxidized to form carbonyl compounds. It can also participate in cross-coupling reactions like the Sonogashira coupling to form carbon-carbon bonds. Titanium tetraiodide/trimethylsilyl iodide synergistically induced cyclization can be used in the synthesis of 2-aryl-4-iodoquinazolines .

Case Study: Sonogashira reaction of intermediate 9a with TMS acetylene under Pd(PPh3)2Cl2Pd(PPh_3)_2Cl_2 catalysis provided intermediate 11a , following deprotection of the TMS group with K2CO3K_2CO_3 in MeOH yielded compound 33 .

Biology and Medicine

While specific biological applications are less common for this compound, derivatives of this compound may be explored for their potential biological activity. Research into similar compounds has shown promise in areas such as antimicrobial and anticancer agents.

Industry

This compound is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to developing materials with enhanced durability and performance.

Mechanism of Action

The mechanism of action of [2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane primarily involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group acts as a protecting group, stabilizing the compound during reactions. The ethynyl group provides a site for further functionalization, allowing the compound to participate in various chemical transformations .

Comparison with Similar Compounds

Comparative Analysis of Physicochemical Properties

Property [2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane [(2,5-Dichlorophenyl)ethynyl]trimethylsilane [(3,5-Dimethoxyphenyl)ethynyl]trimethylsilane Trimethyl(dioxaborolanyl-ethynyl)silane
CAS No. 351865-83-3 556112-22-2 400608-30-2 159087-46-4
Molecular Weight (g/mol) 243.21 243.20 234.37 224.18
Physical State Liquid Not reported Solid (mp 61–65°C) Not reported
Key Functional Groups 3,5-Cl₂, SiMe₃ 2,5-Cl₂, SiMe₃ 3,5-(OCH₃)₂, SiMe₃ Dioxaborolane, SiMe₃
Predicted LogP Not reported Not reported 3.69 (moderate lipophilicity) Not reported

Biological Activity

[2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane is an organosilicon compound characterized by its unique structural features, including a trimethylsilyl group and a dichlorophenyl moiety. Its biological activity has garnered interest due to its potential applications in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, reactivity, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C11H10Cl2Si
  • Molecular Weight : Approximately 208.76 g/mol
  • Structural Features :
    • A phenyl ring substituted with two chlorine atoms at the 3 and 5 positions.
    • An ethynyl group contributing to its reactivity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Sonogashira Coupling : Involves the reaction of a chlorinated phenyl compound with an acetylene derivative in the presence of a palladium catalyst.
  • Hydrosilylation Reactions : Utilizing silicon reagents to introduce the trimethylsilyl group onto the alkyne.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, triazole derivatives incorporating similar structural motifs have shown promising results in inhibiting cancer cell proliferation. The dichlorophenyl group may enhance the lipophilicity and biological activity of such compounds, facilitating their interaction with cellular targets.

Anti-inflammatory Effects

Research has demonstrated that organosilicon compounds can exhibit anti-inflammatory properties. Analogous compounds have been evaluated for their ability to reduce inflammation markers in vitro and in vivo models. The presence of the trimethylsilyl group may contribute to these effects by modulating cellular signaling pathways involved in inflammation.

Case Studies and Research Findings

  • Antitumor Activity : A study on structurally related compounds revealed that certain derivatives exhibited inhibitory activity against cancer cell lines (e.g., BRAF(V600E) and EGFR). These findings suggest that this compound could be explored as a lead compound for further development in cancer therapeutics .
  • Anti-inflammatory Activity : Compounds with similar structures have been tested for their anti-inflammatory effects using carrageenan-induced edema models. Results indicated significant reductions in paw swelling, suggesting potential therapeutic applications for inflammatory diseases .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
[1-(3-Chlorophenyl)ethynyl]trimethylsilaneSingle chlorine substitutionLower biological potency
[2-(4-Chlorophenyl)ethynyl]trimethylsilaneDifferent substitution patternVaries in anticancer activity
[2-(3-Bromophenyl)ethynyl]trimethylsilaneBromine instead of chlorinePotentially different reactivity profiles

The presence of two chlorine atoms at specific positions on the phenyl ring enhances the electronic properties and reactivity of this compound compared to its analogs.

Q & A

Basic Questions

Q. What are the standard synthetic routes for [2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Sonogashira coupling, where a halogenated aryl precursor reacts with trimethylsilylacetylene under palladium catalysis. For example, analogous silane derivatives (e.g., bromophenyl analogs) are synthesized using cesium fluoride and trifluoromethyltrimethylsilane in THF, with reaction times optimized via thin-layer chromatography (TLC) monitoring .
  • Critical Parameters : Temperature (room temperature vs. reflux), solvent choice (THF, DMF), and base (triethylamine, CsF) significantly affect reaction efficiency. Prolonged reaction times (e.g., 3 days) may reduce byproduct formation but increase decomposition risks .

Q. How is this compound characterized spectroscopically?

  • Techniques :

  • NMR : 1^1H NMR shows singlet peaks for trimethylsilyl (δ 0.1–0.3 ppm) and aromatic protons (δ 6.8–7.5 ppm). 13^{13}C NMR confirms the ethynyl carbon (δ 80–100 ppm).
  • IR : Stretching vibrations for C≡C (~2100 cm1^{-1}) and Si–C (~1250 cm1^{-1}) .
    • Validation : Cross-referencing with databases like ChemSpider (e.g., InChI=1S/C14H20O2Si...) ensures structural consistency .

Q. What safety protocols are essential when handling this compound?

  • Handling : Use fume hoods and nitrile gloves due to potential respiratory and dermal irritancy. Avoid exposure to moisture, as silanes can hydrolyze to release HCl .
  • Storage : Under inert gas (N2_2/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Approach : Density Functional Theory (DFT) calculations (e.g., using Gaussian 09) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the ethynyl group’s electron-rich nature facilitates Pd-catalyzed couplings .
  • Validation : Compare computed vibrational spectra (IR) with experimental data to refine models .

Q. What strategies resolve contradictory data in reaction yields between small-scale and bulk syntheses?

  • Analysis :

ParameterSmall-Scale (mg)Bulk (g)
Yield85%62%
Purity (HPLC)99%92%
  • Root Causes : Heat dissipation inefficiencies in bulk reactions or incomplete purification (e.g., column chromatography vs. recrystallization) .
    • Mitigation : Use segmented flow reactors for exothermic steps and optimize solvent evaporation rates .

Q. How does the steric bulk of the trimethylsilyl group influence the compound’s application in polymer chemistry?

  • Mechanistic Insight : The silyl group acts as a protecting moiety, enabling controlled polymerization (e.g., ring-opening metathesis). Steric hindrance slows chain termination, favoring high-molecular-weight polymers .
  • Experimental Design : Compare polymerization kinetics with/without the silyl group via GPC and DSC analysis .

Q. What are the challenges in crystallizing this compound, and how can SHELX software aid in structural elucidation?

  • Crystallography : Poor crystal growth due to flexible ethynyl linkage. Use slow vapor diffusion (hexane/CH2_2Cl2_2) for nucleation. SHELXL refines disordered silyl groups via constraints on thermal parameters .
  • Data Interpretation : Compare experimental bond lengths (C≡C: ~1.20 Å) with DFT-optimized geometries .

Methodological Notes

  • Contradictions in Evidence : While emphasizes CsF as a base, uses Et3_3N. Researchers should test both under inert conditions to determine substrate-specific efficacy.
  • Advanced Tools : For high-throughput screening, integrate automated synthesis platforms (e.g., Chemspeed) with inline NMR for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane
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[2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane

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